molecular formula C15H11NO2 B8642298 N-(3-ethynylphenyl)-2-hydroxybenzamide

N-(3-ethynylphenyl)-2-hydroxybenzamide

Cat. No. B8642298
M. Wt: 237.25 g/mol
InChI Key: QZHAFXQOZVJIOM-UHFFFAOYSA-N
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Patent
US08772344B2

Procedure details

The compound A (0.276 g, 2 mmol) is dissolved in 10 mL of dichloromethane, 1-Hydroxybenzotriazole Hydroxybenzotriazole monohydrate monohydrate (0.270 g, 2 mmol) and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.383 g, 2 mmol) are then added thereinto. The abovementioned solution is added by 3-Ethynylanlilne (the compound B, 0.258 ml, 2.2 mmol) and stirred under room temperature for 66 hours. The mixture is treated by using a rotary evaporator. After extracting by dichloromethane and removing water by magnesium sulphate, the precipitate is collected and washed by hot ethanol, so as to obtain the purple compound No. 3.
[Compound]
Name
compound A
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-Hydroxybenzotriazole Hydroxybenzotriazole monohydrate monohydrate
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.383 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].O[C:4]1[C:12]2N=N[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1.ON1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2N=N1.Cl.[CH2:24](N=C=NCCCN(C)C)[CH3:25].Cl[CH2:36]Cl>>[C:24]([C:4]1[CH:12]=[C:8]([NH:9][C:36](=[O:2])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[OH:1])[CH:7]=[CH:6][CH:5]=1)#[CH:25] |f:0.1.2.3,4.5|

Inputs

Step One
Name
compound A
Quantity
0.276 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
1-Hydroxybenzotriazole Hydroxybenzotriazole monohydrate monohydrate
Quantity
0.27 g
Type
reactant
Smiles
O.O.OC1=CC=CC=2NN=NC21.ON2N=NC1=C2C=CC=C1
Name
Quantity
0.383 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
compound B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under room temperature for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is treated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
After extracting by dichloromethane
CUSTOM
Type
CUSTOM
Details
removing water by magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
washed by hot ethanol
CUSTOM
Type
CUSTOM
Details
so as to obtain the purple compound No

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
Smiles
C(#C)C=1C=C(C=CC1)NC(C1=C(C=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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